molecular formula C14H10N3NaS B13067368 sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate

sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate

Cat. No.: B13067368
M. Wt: 275.31 g/mol
InChI Key: JRFMAYQVDRUPKR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate is a compound that belongs to the class of 1,2,4-triazole derivatives. . The unique structure of this compound, which includes a triazole ring and thiolate group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate typically involves a multi-step process. One common method includes the following steps :

    Synthesis of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol: This step involves the cyclization reaction of 1,4-diphenyl thiosemicarbazide in an alkaline medium.

    S-Alkylation: The 4,5-diphenyl-4H-1,2,4-triazole-3-thiol is then subjected to S-alkylation using a halogenated acetal and cesium carbonate.

    Formation of Sodium Salt: The final step involves the conversion of the thiol derivative to its sodium salt form by reacting it with sodium hydroxide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate undergoes various chemical reactions, including :

    Oxidation: The thiolate group can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the thiolate group can be replaced by other nucleophiles.

    S-Alkylation: The thiolate group can undergo S-alkylation reactions with alkyl halides to form alkylated derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, iodine), alkyl halides, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate has a wide range of scientific research applications :

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate involves its interaction with specific molecular targets and pathways . The triazole ring can form hydrogen bonds and interact with biological receptors, leading to various pharmacological effects. The thiolate group can undergo redox reactions, contributing to its antimicrobial and anticancer activities. The exact molecular targets and pathways depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate can be compared with other similar compounds, such as :

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Anastrozole: A triazole-based aromatase inhibitor used in the treatment of breast cancer.

    1,2,4-Triazole: The parent compound of the triazole family, which serves as a building block for various derivatives.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiolate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H10N3NaS

Molecular Weight

275.31 g/mol

IUPAC Name

sodium;4,5-diphenyl-1,2,4-triazole-3-thiolate

InChI

InChI=1S/C14H11N3S.Na/c18-14-16-15-13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12;/h1-10H,(H,16,18);/q;+1/p-1

InChI Key

JRFMAYQVDRUPKR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)[S-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.